molecular formula C22H19N3O4 B4070702 N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide

Cat. No.: B4070702
M. Wt: 389.4 g/mol
InChI Key: IDPQWOHAVHTBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a phenylacetyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide typically involves multiple steps, including nitration, amidation, and acylation reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the acylation of the aromatic ring with phenylacetyl chloride under Friedel-Crafts acylation conditions. The final step involves the amidation of the acylated product with 3-methyl-4-aminophenylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and phenylacetyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide can be compared with other benzamide derivatives, such as:

  • N-(4-nitrophenyl)benzamide
  • N-(3-methylphenyl)benzamide
  • N-(2-phenylacetyl)benzamide

These compounds share similar structural features but differ in the presence and position of substituents on the aromatic rings

Properties

IUPAC Name

N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-15-13-18(23-22(27)17-7-10-19(11-8-17)25(28)29)9-12-20(15)24-21(26)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQWOHAVHTBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.